MgOEP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

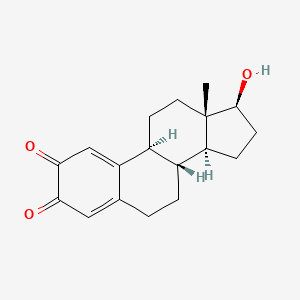

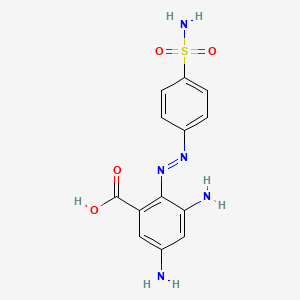

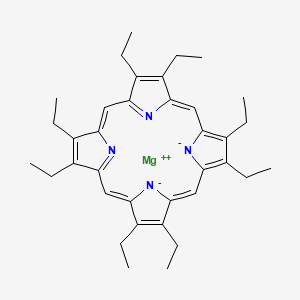

Magnesium octaethylporphyrin (MgOEP) is a metal complex derived from porphyrins. It consists of a central magnesium ion (Mg2+) coordinated with eight ethyl groups. Porphyrins are cyclic organic compounds with a tetrapyrrole macrocycle, and they play essential roles in biological processes such as oxygen transport (e.g., hemoglobin) and photosynthesis (e.g., chlorophyll).

Synthesis Analysis

The synthesis of MgOEP involves the reaction of magnesium acetate with octaethylporphyrin in an appropriate solvent. The coordination of the magnesium ion occurs at the nitrogen atoms of the porphyrin ring, resulting in the formation of MgOEP.

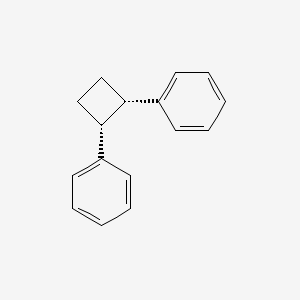

Molecular Structure Analysis

MgOEP exhibits a planar structure , with the magnesium ion situated in the center of the porphyrin macrocycle. The eight ethyl groups extend outward from the central ring. The conjugated π-electron system within the porphyrin framework contributes to its characteristic absorption and emission properties.

Chemical Reactions Analysis

- Oxygenation : Under visible light and oxygen, MgOEP can undergo oxygenation reactions. For instance, it can be quantitatively oxygenated to yield the corresponding formylbilinate .

- Photochemistry : MgOEP participates in photochemical processes, including absorption of light and subsequent energy transfer.

Physical And Chemical Properties Analysis

- Absorption Spectrum : MgOEP absorbs light most strongly at a wavelength of 409.75 nm in toluene.

- Fluorescence Spectrum : In toluene, MgOEP exhibits fluorescence with a quantum yield of 0.15 .

- Solubility : Soluble in organic solvents like toluene.

- Color : Typically appears as a reddish-purple compound.

Safety And Hazards

- MgOEP is generally considered safe for laboratory use. However, as with any chemical, precautions should be taken when handling and disposing of it.

- Avoid inhalation, ingestion, and skin contact.

- Consult safety data sheets (SDS) for specific safety guidelines.

Direcciones Futuras

- Functional Materials : Explore MgOEP’s potential as a component in functional materials, such as sensors or catalysts.

- Biomedical Applications : Investigate its use in photodynamic therapy or imaging agents.

- Structural Modifications : Design derivatives with altered properties for specific applications.

Propiedades

IUPAC Name |

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium octaethylporphyrin | |

CAS RN |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.